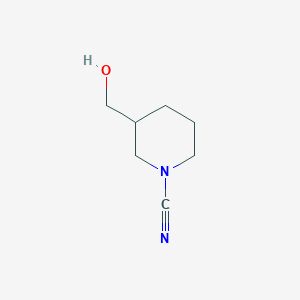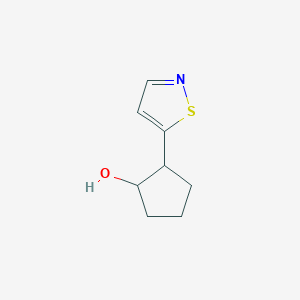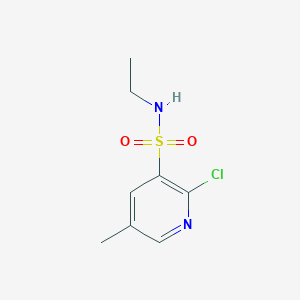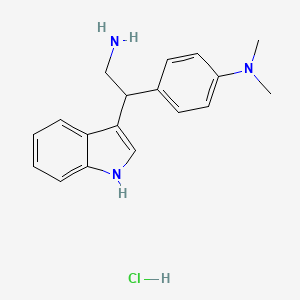
4-(2-Amino-1-(1h-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their biological activities and roles in various chemical processes
準備方法
The synthesis of 4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions to form the indole ring Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride can be compared with other indole derivatives, such as:
2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride: This compound has a similar indole structure but lacks the dimethylaniline group, leading to different chemical and biological properties.
1-(1H-indol-3-yl)-2-(4-(2-quinolinyl)-1-piperazinyl)ethanone dihydrochloride: This compound features additional heterocyclic rings, which can enhance its biological activity and specificity.
2-Dimethylamino-1-(1H-indol-3-yl)ethanone: This compound has a similar structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C18H22ClN3 |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C18H21N3.ClH/c1-21(2)14-9-7-13(8-10-14)16(11-19)17-12-20-18-6-4-3-5-15(17)18;/h3-10,12,16,20H,11,19H2,1-2H3;1H |
InChIキー |
SLTDCTOZNGCSFV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


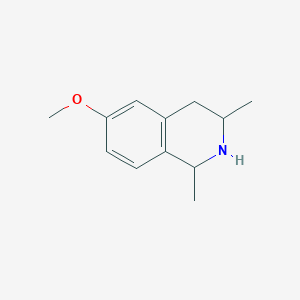
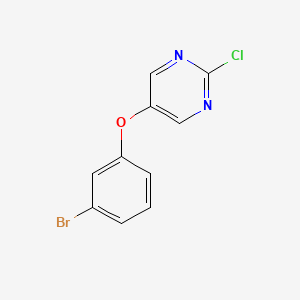
amino}propanoic acid](/img/structure/B13318574.png)
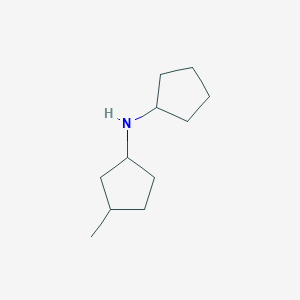
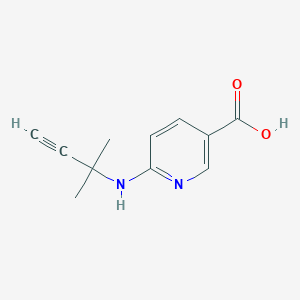
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
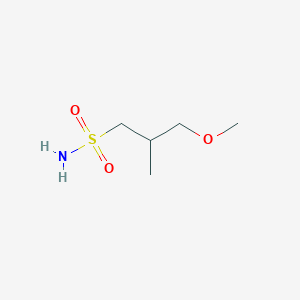
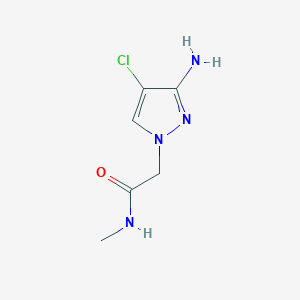
![4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)

